6-Bromo-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
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Overview
Description
6-Bromo-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a chemical compound with the molecular formula C11H8BrNO3 . It has a molecular weight of 282.09 g/mol . The IUPAC name for this compound is 6-bromo-1-methyl-2-oxoquinoline-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline ring, which is a heterocyclic aromatic organic compound. It has a bromine atom at the 6th position, a methyl group attached to the nitrogen atom, and a carboxylic acid group at the 4th position .Physical and Chemical Properties Analysis
This compound has a computed XLogP3-AA value of 1.5, indicating its lipophilicity . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The topological polar surface area is 57.6 Ų . It has a rotatable bond count of 1 .Scientific Research Applications
Radiosynthesis and Potential as a SPECT Tracer
6-Bromo-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives have been synthesized for potential use in SPECT (Single Photon Emission Computed Tomography) studies. A study by Dumont and Slegers (1996) focused on creating a tracer for studying the N-methyl-D-aspartate (NMDA) receptor in the human brain, using a non-isotopic nucleophilic halogen exchange method for synthesis (Dumont & Slegers, 1996).
Antibacterial Activity
Research conducted by Ishikawa et al. (1990) synthesized a series of substituted dihydroquinoline carboxylic acids, including derivatives of this compound, for antibacterial applications. Their findings indicated potent antibacterial activity against both gram-positive and gram-negative bacteria (Ishikawa et al., 1990).
Synthesis Methods
The synthesis of related bromo-dihydroquinoline carboxylic acids has been explored in various studies. Dumont and Slegers (2010) described a synthesis method starting from dibromo-nitroaniline, using a modified Conrad-Limpach procedure (Dumont & Slegers, 2010). Additionally, Ukrainets et al. (2007) explored the bromination of N-allyl-dihydroquinoline carboxylic acid, leading to the formation of oxazoloquinoline derivatives (Ukrainets et al., 2007).
Anticancer Activity
A 2021 study by Gaber et al. produced new dihydroquinoline carboxylic acid derivatives and tested their anticancer effects against the breast cancer MCF-7 cell line. The synthesized compounds showed significant anticancer activity, suggesting potential applications in cancer treatment (Gaber et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
6-bromo-1-methyl-2-oxoquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-13-9-3-2-6(12)4-7(9)8(11(15)16)5-10(13)14/h2-5H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGBRNZEIRMQMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=CC1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1120249-21-9 |
Source
|
Record name | 6-bromo-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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